![molecular formula C20H17ClN2O3S2 B2715220 3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide CAS No. 895476-78-5](/img/structure/B2715220.png)
3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several structural components, including a 4-chlorophenyl group, a thioether linkage, a propanamide group, a thiazole ring, and a 2,3-dihydrobenzo[b][1,4]dioxin ring . These components suggest that the compound could have interesting chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin ring, for example, is a fused ring system that can contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of any chiral centers .Scientific Research Applications
Microwave-Assisted Synthesis and Unusual Coupling
Microwave-assisted synthesis has been applied to produce novel compounds, including those with thiazole moieties, which are of interest due to their potential in drug development. This method offers better yields in shorter times compared to traditional synthesis methods. For example, the reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate forms compounds that have been further reacted to produce novel thiazepines. This approach demonstrates the versatility and potential of compounds with similar structures in synthesizing novel therapeutic agents (R. Faty, M. Youssef, & Ayman M. S. Youssef, 2011).
Antimicrobial Properties
Several studies have synthesized compounds with structures similar to "3-((4-chlorophenyl)thio)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)propanamide" to evaluate their antimicrobial properties. For instance, arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have shown antibacterial and antifungal activities, indicating the potential of such compounds in antimicrobial therapy (V. Baranovskyi, R. Symchak, O. Pokryshko, S. Klymnyuk, & B. Grishchuk, 2018).
Anticancer Activity
The compound's structural features are also explored in the context of anticancer research. Novel thiazole derivatives have been evaluated for their anticancer and cytotoxic activities, showcasing the importance of the thiazole moiety and related structures in developing potential anticancer agents. For example, certain thiazole derivatives have demonstrated high cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds in oncology (Sam Dawbaa, A. Evren, Z. Cantürk, & L. Yurttaş, 2021).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of similar compounds with biological targets, such as cancer proteins. These studies help in elucidating the mechanism of action and enhancing the design of compounds with increased efficacy against specific targets. This approach underscores the importance of structural analysis and optimization in the development of new therapeutic agents (N. Shanmugapriya, K. Vanasundari, V. Balachandran, B. Revathi, C. Sivakumar, & A. Viji, 2022).
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-14-2-4-15(5-3-14)27-10-7-19(24)23-20-22-16(12-28-20)13-1-6-17-18(11-13)26-9-8-25-17/h1-6,11-12H,7-10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJRIOKQCOHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-A]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B2715139.png)
![N-Ethyl-N-[2-[4-(2-methylbenzimidazol-1-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2715141.png)
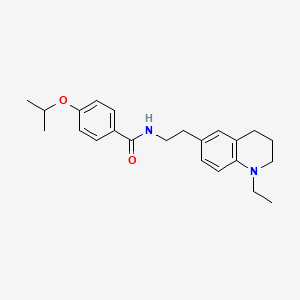

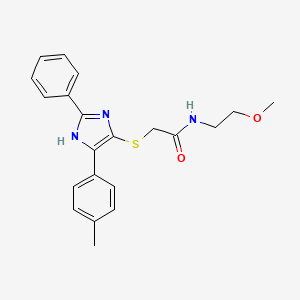
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2715148.png)
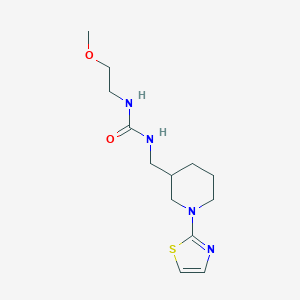
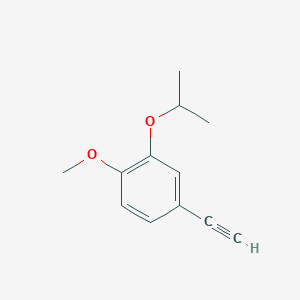
![7,7-Difluoro-5-azaspiro[2.4]heptan-6-one](/img/structure/B2715152.png)
![1-(2-Phenoxyethyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2715153.png)
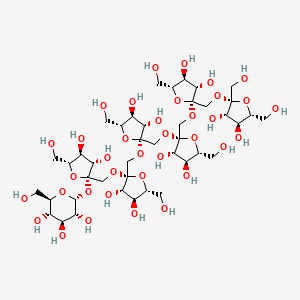
![N-(cyanomethyl)-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B2715155.png)
![2-(4-chlorophenyl)-4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2715158.png)
